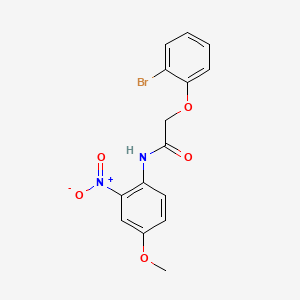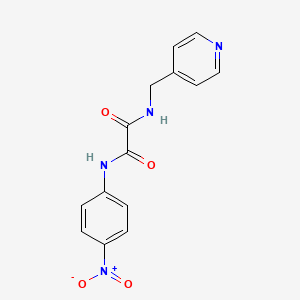
2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves the inhibition of certain enzymes. Specifically, this compound has been found to inhibit the activity of enzymes that are involved in the biosynthesis of certain lipids. By inhibiting these enzymes, this compound can alter the lipid composition of cells and tissues, leading to changes in their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell and animal models. This compound has been found to alter the lipid composition of cells and tissues, leading to changes in their function. Specifically, this compound has been found to affect the function of certain ion channels and receptors, as well as the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide in lab experiments is its selectivity for certain enzymes. This compound has been found to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. One area of interest is its potential as a tool for studying the function of certain proteins. This compound has been found to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their role in various biological processes. Another area of interest is its potential as a therapeutic agent. This compound has been found to alter the lipid composition of cells and tissues, leading to changes in their function. This may have potential applications in the treatment of certain diseases, such as cancer and cardiovascular disease. Further studies are needed to fully explore the potential of this compound in these areas.
Synthesis Methods
The synthesis of 2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves several steps. First, 2-bromophenol is reacted with potassium hydroxide to form the potassium salt. This salt is then reacted with 4-methoxy-2-nitrobenzene-1-sulfonyl chloride to form the corresponding sulfonyl derivative. Finally, this derivative is reacted with N-acetylglycine to form the desired compound.
Scientific Research Applications
2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as a tool for studying the function of certain proteins. This compound has been found to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their role in various biological processes.
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5/c1-22-10-6-7-12(13(8-10)18(20)21)17-15(19)9-23-14-5-3-2-4-11(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKFVBALAHJFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159911.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5159917.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5159922.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159929.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B5159935.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B5159937.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-benzyl-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5159945.png)
![N-[4-({[(4-chlorophenyl)thio]acetyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159948.png)
![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)
![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)